molecular formula C20H16FN3O2 B5276927 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5276927
M. Wt: 349.4 g/mol
InChI Key: UGUQVCNMGJHMFA-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at the 7-position and a 4-fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 3,4-dimethoxyphenylboronic acid and a halogenated pyrazolo[1,5-a]pyrimidine intermediate.

    Introduction of the 4-fluorophenyl group: Similar to the previous step, this can be accomplished using a palladium-catalyzed cross-coupling

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-25-18-8-5-14(11-19(18)26-2)17-9-10-22-20-16(12-23-24(17)20)13-3-6-15(21)7-4-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUQVCNMGJHMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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